Fura PE-3 (potassium)

Platelet Calcium Signaling Long-Term Live-Cell Imaging Ratiometric Fluorometry

Fura PE-3 (potassium) is a zwitterionic calcium indicator engineered to overcome the rapid leakage and compartmentalization of Fura-2. Its superior cytosolic retention (0.2%/min leakage rate) ensures stable, accurate ratiometric Ca²⁺ measurements over hours, eliminating data drift in leak-prone cells like platelets or smooth muscle. Ideal for long-term imaging, microinjection, and cuvette fluorometry, it mitigates the technical risks associated with generic substitutes.

Molecular Formula C37H35K4N5O17
Molecular Weight 978.1 g/mol
Cat. No. B12402610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFura PE-3 (potassium)
Molecular FormulaC37H35K4N5O17
Molecular Weight978.1 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(=O)O)C(=O)CCC2=CC(=C(C=C2)N(CC(=O)[O-])CC(=O)[O-])OCCOC3=C(C=C4C(=C3)C=C(O4)C5=NC=C(O5)C(=O)O)N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+]
InChIInChI=1S/C37H39N5O17.4K/c43-30(40-7-5-39(6-8-40)16-31(44)45)4-2-21-1-3-23(41(17-32(46)47)18-33(48)49)26(11-21)56-9-10-57-27-12-22-13-28(36-38-15-29(59-36)37(54)55)58-25(22)14-24(27)42(19-34(50)51)20-35(52)53;;;;/h1,3,11-15H,2,4-10,16-20H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55);;;;/q;4*+1/p-4
InChIKeyBKYRHVSAHHXWOQ-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 500 mg / 20 x / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fura PE-3 Potassium: A Leakage-Resistant Ratiometric Calcium Indicator for Extended Live-Cell Imaging


Fura PE-3 (potassium) is a cell-impermeable, ratiometric fluorescent calcium indicator derived from the well-characterized Fura-2 scaffold [1]. It is a zwitterionic probe that exhibits spectral properties nearly identical to Fura-2, with excitation maxima at ~340 nm (Ca²⁺-bound) and ~380 nm (Ca²⁺-free) and an emission maximum of ~505 nm . However, its zwitterionic nature imparts a critical functional advantage: dramatically reduced leakage and compartmentalization compared to the polycarboxylate Fura-2, enabling stable cytosolic retention for hours rather than minutes [2]. The potassium salt form is membrane-impermeable and is typically loaded into cells via microinjection, electroporation, or as a control in cell-free systems .

Why Substituting Fura PE-3 with Fura-2 or Other Calcium Indicators Compromises Experimental Integrity


Fura-2 and other polycarboxylate calcium indicators are notoriously prone to rapid leakage from cells and sequestration into intracellular compartments, leading to measurement drift, artifactual signals, and a limited experimental time window [1]. Generic substitution with Fura-2 therefore introduces significant technical risk: apparent [Ca²⁺]i values can be distorted by extracellular dye fluorescence, while compartmentalization skews ratiometric readouts [2]. Fura PE-3 was engineered specifically to overcome these limitations. Its zwitterionic design confers a quantifiably lower extrusion rate and dramatically reduced compartmentalization, enabling accurate, stable measurements over extended time courses [3]. For studies requiring precise Ca²⁺ quantification—especially in long-term imaging, in vivo microfluorimetry, or work with leak-prone cell types (e.g., platelets, smooth muscle)—direct substitution with a standard Fura-2 probe will likely yield unreliable or irreproducible data [4].

Quantitative Evidence for Selecting Fura PE-3 Potassium: A Comparator-Based Guide


Fura PE-3 Exhibits a 99.8% Reduction in Dye Extrusion Rate Compared to Fura-2 in Human Platelets

A direct head-to-head comparison of Fura-PE3 and Fura-2 in human platelets demonstrated that Fura-PE3 is extruded at a rate of only 0.2% per minute, dramatically slower than Fura-2 [1]. This quantifiable reduction in leakage eliminates measurement drift and enables accurate calcium quantification over extended time courses [1].

Platelet Calcium Signaling Long-Term Live-Cell Imaging Ratiometric Fluorometry

Fura PE-3 Maintains Functional Cytosolic Retention and Calcium Responsiveness for Hours in Continuous Measurements

In contrast to cells loaded with Fura-2, which exhibit rapid loss of fluorescence and responsiveness, cells loaded with Fura PE-3 remain 'brightly loaded and responsive to changes in concentration of cytosolic free calcium for hours' [1]. This was demonstrated by quenching extracellular fluorescence with NiCl₂, confirming that the stable signal originates from intracellular indicator [2].

Cytosolic Calcium Long-Term Imaging Fluorescent Dye Retention

Fura PE-3 Retains the Established Spectral and Binding Properties of Fura-2 (Kd ~145 nM) with Enhanced Cytosolic Stability

Fura PE-3 exhibits a calcium dissociation constant (Kd) of 145 nM (at 22°C, pH 7.2), which is identical to the widely reported Kd for Fura-2 . Its excitation and emission spectra (Ex: 340/380 nm; Em: 505 nm) are also superimposable with those of Fura-2 . However, a detailed titration analysis revealed a slight but measurable difference: Fura-PE3 has a marginally lower affinity for calcium and a slightly higher affinity for magnesium compared to Fura-2 [1].

Calcium Affinity Spectral Properties Ratiometric Imaging

Fura PE-3 Enables Quantitative Calcium Measurements in Intact Arterial Segments Ex Vivo and In Vivo

Fura PE-3 (AM) has been successfully loaded into intact arterial segments, enabling ratiometric calcium imaging in vascular smooth muscle cells within their native tissue architecture. In rat intrapulmonary arteries (IPA) and mesenteric arteries (MA), the indicator was used to quantify resting [Ca²⁺]i (406 ± 37 nM) and Ca²⁺ influx in response to physiological and pharmacological stimuli [1][2]. The compound's superior retention properties are critical for these thick tissue preparations, where washout of a leaky indicator like Fura-2 would preclude accurate measurements [3].

Vascular Smooth Muscle Ex Vivo Tissue Imaging Intracellular Calcium Dynamics

Optimal Application Scenarios for Fura PE-3 Potassium in Calcium Imaging and Vascular Physiology


Long-Term Live-Cell Calcium Imaging in Leak-Prone Cell Types

Fura PE-3 is uniquely suited for experiments requiring stable cytosolic calcium measurements over extended periods (hours). Cell types that rapidly extrude Fura-2—such as platelets, lymphocytes, and smooth muscle cells—benefit most from the indicator's dramatically reduced leakage rate (0.2% per minute) [1]. This ensures that observed fluorescence changes reflect true calcium dynamics rather than artifactual dye loss [2].

Ex Vivo and In Vivo Calcium Imaging in Intact Vascular Tissues

The potassium salt form of Fura PE-3, or its cell-permeable AM ester, can be loaded into intact arterial segments for ratiometric calcium imaging in their native multicellular environment. Studies in rat intrapulmonary and mesenteric arteries, as well as hamster cheek pouch arterioles in vivo, have successfully quantified resting [Ca²⁺]i and stimulus-induced calcium transients [3][4]. The compound's superior retention prevents washout from thick tissue preparations, making it the preferred choice over Fura-2 for these applications.

Calcium Quantification in Aggregating or Dense Cellular Suspensions

In cuvette-based fluorometry of platelet suspensions or other dense cellular preparations, Fura PE-3's resistance to leakage and compartmentalization is critical. As demonstrated in studies of von Willebrand factor-induced platelet activation, Fura PE-3 eliminated the severe data distortion caused by indicator extrusion that plagued earlier Fura-2-based measurements [1]. This enables reliable quantification of calcium signals even in actively aggregating cell populations.

Cell-Free and Liposomal Calcium Assays

As a membrane-impermeable potassium salt, Fura PE-3 (potassium) is directly applicable to cell-free systems, liposomes, or reconstituted membrane vesicles where calcium fluxes across membranes are studied . It can also be introduced into cells via microinjection or electroporation for experiments requiring precise control over intracellular indicator concentration without the use of AM esters .

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